N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that features both a thiazole and an azetidine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylthiazole with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl group .
Scientific Research Applications
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anticancer properties might involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of both a thiazole and an azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2S/c1-5(13)7-4-15-9(11-7)12-8(14)6-2-10-3-6/h4,6,10H,2-3H2,1H3,(H,11,12,14) |
InChI Key |
HHOKILYJEJQQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C2CNC2 |
Origin of Product |
United States |
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